molecular formula C11H12ClNO4 B7817726 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid

3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid

Cat. No.: B7817726
M. Wt: 257.67 g/mol
InChI Key: OGVRYWPBNLIABG-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid is a chemical compound characterized by its chloro and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 2-(dimethylamino)ethanol.

  • Esterification: The carboxylic acid group of 3-chlorobenzoic acid is first converted to an ester using an alcohol, such as methanol, in the presence of a strong acid catalyst.

  • Nucleophilic Substitution: The ester is then reacted with 2-(dimethylamino)ethanol under nucleophilic substitution conditions to introduce the dimethylamino group.

  • Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in chemical research.

Biology: In biological studies, the compound may be used to investigate enzyme inhibition or as a probe to study cellular processes.

Industry: The compound's properties may be exploited in the manufacturing of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 3-Chlorobenzoic Acid: Lacks the dimethylamino group, resulting in different reactivity and applications.

  • 4-(2-(Dimethylamino)ethoxy)benzoic Acid: Similar structure but without the chlorine atom, leading to variations in chemical behavior.

  • 3,4-Dichlorobenzoic Acid:

Uniqueness: The presence of both the chloro and dimethylamino groups in 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid provides unique chemical properties that distinguish it from similar compounds

Properties

IUPAC Name

3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-13(2)10(14)6-17-9-4-3-7(11(15)16)5-8(9)12/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVRYWPBNLIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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